molecular formula C8H9BrNO2+ B15011089 1-(2-Bromo-2-carboxyethyl)pyridinium

1-(2-Bromo-2-carboxyethyl)pyridinium

Cat. No.: B15011089
M. Wt: 231.07 g/mol
InChI Key: LQVQMZPARPWTRW-UHFFFAOYSA-O
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Description

1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM is a pyridinium salt with a bromine atom and a carboxyethyl group attached to the pyridine ring

Preparation Methods

The synthesis of 1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM typically involves the reaction of pyridine with 2-bromoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The bromine atom and carboxyethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM can be compared with other pyridinium salts, such as:

  • 4-(dimethylamino)pyridin-1-ium bromide
  • 1-dodecyl-4-(dimethylamino)pyridin-1-ium bromide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of bromine and carboxyethyl groups in 1-(2-BROMO-2-CARBOXYETHYL)PYRIDIN-1-IUM distinguishes it from other pyridinium salts .

Properties

Molecular Formula

C8H9BrNO2+

Molecular Weight

231.07 g/mol

IUPAC Name

2-bromo-3-pyridin-1-ium-1-ylpropanoic acid

InChI

InChI=1S/C8H8BrNO2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h1-5,7H,6H2/p+1

InChI Key

LQVQMZPARPWTRW-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)CC(C(=O)O)Br

Origin of Product

United States

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